molecular formula C15H11N2O2D3 B602600 10,11-Dihydro-10-hydroxycarbazepine-d3 CAS No. 1189917-36-9

10,11-Dihydro-10-hydroxycarbazepine-d3

Cat. No.: B602600
CAS No.: 1189917-36-9
M. Wt: 257.31
InChI Key:
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Description

10,11-Dihydro-10-hydroxycarbazepine-d3, also known as monohydroxy carbamazepine (MHC), is a pharmacologically active primary metabolite of oxcarbazepine . It is used as an antiepileptic drug for the treatment of epilepsy and mood disorders .


Synthesis Analysis

This compound is rapidly and almost completely converted from oxcarbazepine . It is also known to be a 10-hydroxy derivative and an active metabolite of oxcarbazepine .


Molecular Structure Analysis

The molecular formula of this compound is C15H11D3N2O2 . The IUPAC Standard InChI is InChI=1S/C15H14N2O2/c16-15 (19)17-12-7-3-1-5-10 (12)9-14 (18)11-6-2-4-8-13 (11)17/h1-8,14,18H,9H2, (H2,16,19) .


Chemical Reactions Analysis

This compound is reported to inhibit both voltage-gated Na+ and Ca2+ channels, potentiate voltage-gated K+ channels, antagonize adenosine A1 receptors, increase dopaminergic transmission, and inhibit glutamate release .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 257.30 . The IUPAC Standard InChIKey is BMPDWHIDQYTSHX-UHFFFAOYSA-N .

Scientific Research Applications

Enantioselective Pharmacokinetics

  • Research has explored the enantioselective pharmacokinetics of 10‐hydroxycarbazepine, a central nervous system–active metabolite of oxcarbazepine, in humans. The focus has been on understanding the stereoselective pharmacokinetic behavior of this molecule (Volosov et al., 1999).

Environmental Monitoring

  • Studies have utilized polar organic chemical integrative sampling (POCIS) passive samplers to monitor pharmaceutical residues, including 10,11-dihydro-10,11-dihydroxycarbamazepine and its transformation products, in marine environments. This research contributes to assessing environmental and human health risks associated with pharmaceuticals in coastal areas (Martínez Bueno et al., 2016).

Analysis in Wastewater

  • The occurrence and persistence of carbamazepine metabolites, including 10,11-dihydro-10,11-dihydroxy-CBZ, in German and Portuguese wastewater have been investigated. These studies are significant for understanding the environmental impact and treatment effectiveness for pharmaceutical compounds in wastewater systems (Bahlmann et al., 2014).

Metabolic Pathways

  • Research has delved into the metabolic pathways of carbamazepine in humans, particularly focusing on the enzymatic hydrolysis of the 10,11-epoxide, which yields metabolites like trans-10,11-dihydro-10,11-dihydroxy-5H-dibenzo[b,f]azepine-5-carboxamide. Such studies help in understanding the metabolic fate and therapeutic action of related drugs (Bellucci et al., 1987).

Therapeutic Drug Monitoring

  • Studies have investigated the use of 10-hydroxy-10,11-dihydrocarbazepine concentration in saliva as an alternative to serum for the therapeutic monitoring of oxcarbazepine treatment, highlighting its potential in clinical settings (Miles et al., 2004).

Pharmacokinetics and Drug Interactions

  • Physiologically based pharmacokinetic modeling approaches have been used to study carbamazepine and its metabolites, like 10,11-dihydro-10-hydroxycarbamazepine, to understand drug-drug interaction potentials. This research is crucial for optimizing drug therapy and understanding the interaction of carbamazepine with other medications (Fuhr et al., 2021).

Mechanism of Action

Target of Action

Licarbazepine-d3, also known as 10,11-Dihydro-10-hydroxy Carbamazepine-d3, primarily targets voltage-gated sodium channels in neurons. These channels play a crucial role in the initiation and propagation of action potentials, which are essential for neuronal communication .

Mode of Action

Licarbazepine-d3 acts by inhibiting the voltage-gated sodium channels. By binding to these channels, it stabilizes the inactive state, thereby reducing the frequency of action potentials. This inhibition decreases neuronal excitability and prevents the excessive firing of neurons, which is beneficial in conditions like epilepsy .

Biochemical Pathways

The inhibition of sodium channels by Licarbazepine-d3 affects several downstream pathways. Primarily, it reduces the release of excitatory neurotransmitters such as glutamate. This reduction in excitatory neurotransmission helps in controlling seizures and stabilizing mood in patients with epilepsy and bipolar disorder .

Pharmacokinetics

Licarbazepine-d3 exhibits favorable pharmacokinetic properties. It is well-absorbed orally and undergoes hepatic metabolism. The compound is primarily metabolized to its active form, licarbazepine, which is then excreted mainly via the kidneys. The bioavailability of Licarbazepine-d3 is influenced by its absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

At the molecular level, the action of Licarbazepine-d3 results in the stabilization of neuronal membranes and a decrease in the hyperexcitability of neurons. This leads to a reduction in the frequency and severity of seizures in epileptic patients. Additionally, it has mood-stabilizing effects, making it useful in the treatment of bipolar disorder .

Action Environment

The efficacy and stability of Licarbazepine-d3 can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and excretion, potentially leading to drug interactions. Additionally, factors such as pH and temperature can influence the stability of the compound, affecting its shelf life and efficacy .

Licarbazepine-d3, with its targeted action on sodium channels and favorable pharmacokinetic profile, represents a valuable therapeutic option for managing epilepsy and mood disorders.

: Licarbazepine - Wikipedia : FDA - APTIOM

Safety and Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

  • Burkhart, C., et al.: Clin. Exp. Allergy, 32, 1635 (2002)
  • Pearce, R., et al.: Drug Metab. Dispos., 30, 1170 (2002)
  • Naisbitt, D., et al.: Mol. Pharmacol., 63, 732 (2003)
  • Farrell, J., et al.: Br. J. Clin. Pharmacol., 57, 690 (2004)

Properties

IUPAC Name

5,6,6-trideuterio-5-hydroxybenzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19)/i9D2,14D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPDWHIDQYTSHX-BAVZAHHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C2=CC=CC=C2N(C3=CC=CC=C3C1([2H])O)C(=O)N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661927
Record name 10-Hydroxy(10,11,11-~2~H_3_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189917-36-9
Record name 10-Hydroxy(10,11,11-~2~H_3_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6,6-trideuterio-5-hydroxybenzo[b][1]benzazepine-11-carboxamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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